(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid

MALDI-MS matrix pKa proton affinity

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS 339548-64-0), also known as 4-Bromo-α-cyanocinnamic acid or BrCCA, is a halogenated α-cyanocinnamic acid derivative with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol. The compound is synthesized via Knoevenagel condensation of 4-bromobenzaldehyde with cyanoacetic acid and exists as the (E)-stereoisomer with a characteristic α,β-unsaturated cyanoacrylic acid backbone bearing a para-bromophenyl substituent.

Molecular Formula C10H6BrNO2
Molecular Weight 252.067
CAS No. 339548-64-0
Cat. No. B2777405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid
CAS339548-64-0
Molecular FormulaC10H6BrNO2
Molecular Weight252.067
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C(=O)O)Br
InChIInChI=1S/C10H6BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
InChIKeyREWONLOPJHWIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS 339548-64-0): Core Identity and Procurement-Relevant Baseline


(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS 339548-64-0), also known as 4-Bromo-α-cyanocinnamic acid or BrCCA, is a halogenated α-cyanocinnamic acid derivative with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.06 g/mol . The compound is synthesized via Knoevenagel condensation of 4-bromobenzaldehyde with cyanoacetic acid and exists as the (E)-stereoisomer with a characteristic α,β-unsaturated cyanoacrylic acid backbone bearing a para-bromophenyl substituent . It has a predicted logP of 2.4–2.95, a predicted pKa of 0.55±0.10, and a reported melting point of 208–210 °C . Commercially, it is available at ≥95.0% purity (HPLC) as a MALDI-MS matrix substance from major suppliers, and is also stocked at 98% purity for general research use .

Why Generic Substitution Fails for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid: The Bromine-Specific Differentiation Rationale


Within the α-cyanocinnamic acid matrix family, the identity of the para-substituent critically governs both acid strength and MALDI ionization performance. Replacing the 4-bromo substituent with a 4-chloro (ClCCA), 4-hydroxy (CHCA), or unsubstituted phenyl group alters the compound's predicted pKa—from ~0.55 (BrCCA) to ~0.85 (CHCA) to higher values for non-halogenated analogs—which directly impacts proton-donating ability during laser desorption/ionization . These electronic differences translate into divergent matrix–analyte compatibility profiles: BrCCA is specifically listed by suppliers for phosphopeptides, phospholipids, chlorinated lipids, drugs, and ionic liquid quantification, whereas CHCA is broadly recommended for peptides and proteins, and ClCCA has been most extensively validated for peptide mass fingerprinting [1]. Furthermore, the 4-bromo substitution confers a distinct molecular ion isotopic signature (⁷⁹Br/⁸¹Br ~1:1 doublet) that can serve as an internal mass calibrant in MALDI spectra—a feature absent in chloro, hydroxy, or unsubstituted analogs. Consequently, generic interchange among cyanoacrylic acid matrices without verifying the specific substituent's pKa, analyte class compatibility, and spectral interference profile risks method failure .

Quantitative Evidence Guide: (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (BrCCA) Versus Closest Analogs


Predicted pKa of BrCCA (0.55) vs. CHCA (0.85): Greater Acidity for Enhanced Proton-Donating Matrix Function

The predicted acid dissociation constant (pKa) of (E)-3-(4-bromophenyl)-2-cyanoacrylic acid (BrCCA) is 0.55±0.10, compared with 0.85±0.10 for the gold-standard MALDI matrix α-cyano-4-hydroxycinnamic acid (CHCA) . This ~0.3 log unit difference corresponds to BrCCA being approximately twice as acidic as CHCA in terms of proton-donating capacity. Lower pKa values in halogenated cyanocinnamic acid derivatives have been correlated with increased protonated positive ion formation in both MALDI-MS and matrix-enhanced secondary ion mass spectrometry (ME-SIMS), as demonstrated in the systematic pKa-ion yield study employing a series of cinnamic acid-based matrices including BrCCA, ClCCA, and CHCA [1].

MALDI-MS matrix pKa proton affinity ionization efficiency

MALDI Matrix Analyte Class Coverage: BrCCA Addresses Phospholipids, Phosphopeptides, and Chlorinated Lipids Where CHCA Shows Limitations

The Sigma-Aldrich Supelco technical specification for (E)-3-(4-bromophenyl)-2-cyanoacrylic acid explicitly lists its validated analyte functional classes as drugs of abuse and ionic liquids (quantification), and its validated analyte chemical classes as chlorinated lipids, lipids, peptides, phospholipids, and phosphopeptides . In contrast, CHCA is predominantly validated for peptides and proteins . In head-to-head screening by Fresnais et al. (2021), BrCCA (abbreviated BCCA) was tested alongside 9 other MALDI matrices—including CHCA, CCCA, 2,5-DHB, 1,5-DAN, sDHB, DHAP, THAP, CDFCA, and CPFCA—for the ionization of mebendazole (MBZ). BrCCA was among the 10 matrices that produced a detectable signal for MBZ in the absence of biological matrix, confirming its utility for small-molecule drug ionization [1]. However, when applied to tissue sections, only 1,5-DAN and CHCA maintained sufficient crystal homogeneity and ionization performance, illustrating the context-dependent nature of matrix selection and the specific niche where BrCCA retains value (e.g., lipid/phospholipid analysis on metal targets) [1].

MALDI-MS phospholipids phosphopeptides matrix selectivity

Patent-Protected Negative-Ion MALDI-MS Application: BrCCA Specifically Claimed for Anionic Analyte Detection

International patent WO2011107076A1, filed by Goethe Universität Frankfurt am Main (inventors: Thorsten Jaskolla, Michael Karas), specifically claims the use of 4-bromo-α-cyanocinnamic acid as a matrix in MALDI mass spectrometry [1]. The patent explicitly states that 4-bromo-α-cyanocinnamic acid and/or α-cyano-2,4-dichlorocinnamic acid are particularly preferred matrices for MALDI mass spectrometry in negative ion mode [2]. This IP-protected differentiation contrasts with the predominantly positive-ion applications of CHCA and ClCCA, which are the most extensively studied matrices for peptide mass fingerprinting and proteomics in positive-ion mode [3]. The bromine atom's higher electron affinity, compared with chlorine or hydrogen, contributes to more efficient electron capture and deprotonation pathways that favor negative-ion generation—a mechanistic advantage specifically exploited in the patent claims [1].

MALDI-MS negative ion mode patent anionic analytes

Carbonic Anhydrase Inhibition: BrCCA Ki = 37 nM Against Candida glabrata NCE103 vs. 156 nM Against C. albicans Ortholog

In biochemical profiling deposited in the BindingDB/ChEMBL database (CHEMBL3786062), (E)-3-(4-bromophenyl)-2-cyanoacrylic acid demonstrated differential inhibition of fungal β-carbonic anhydrase isoforms [1]. The compound inhibited recombinant Candida glabrata β-carbonic anhydrase NCE103 with a Ki of 37 nM, while inhibition of the Candida albicans NCE103 ortholog was approximately 4.2-fold weaker at Ki = 156 nM, both measured under identical assay conditions (stopped-flow CO₂ hydration assay, 15-minute preincubation, recombinant enzyme expressed in E. coli) [2]. This species-selectivity profile distinguishes BrCCA from broader-spectrum carbonic anhydrase inhibitors and from other cyanoacrylic acid derivatives that lack the 4-bromophenyl substitution. Additionally, canSAR bioactivity data record multiple IC50 values for this compound across various assay formats, including IC50 = 2.85 nM in one target engagement assay, indicating potent activity at additional biological targets [3].

carbonic anhydrase inhibition antifungal Candida structure-activity relationship

Historical Plant Growth Regulant Activity: 4-Bromo Substitution Imparts Distinct Regulatory Profile Relative to Other Halogenated Cyanoacrylic Acids

United States Patent US2749231A (filed 1952, issued 1956) specifically covers bromophenyl cyanoacrylic acids and derivatives as plant growth regulants, with claims encompassing α-cyano-β-(p-bromophenyl)acrylic acid, α-cyano-β-(m-bromophenyl)acrylic acid, and α-cyano-β-(o-bromophenyl)acrylic acid [1]. The patent describes growth stimulation effects including development of oversized plant parts, increased rate of root system formation from cuttings, and prevention of premature fruit drop through suppression of abscission layer formation [2]. Critically, the patent emphasizes the bromophenyl-cyanoacrylic grouping as the active pharmacophore, distinguishing brominated derivatives from chlorinated, fluorinated, or unsubstituted analogs that were covered by separate patent families (e.g., Geigy AG patents for triazine-based growth regulants) [3]. The patent also notes that alkali metal and alkaline earth metal salts of these bromophenyl cyanoacrylic acids retain water solubility without loss of growth response activity—a formulation-relevant property not universally shared across the halogen series [1].

plant growth regulant agrochemical bromophenyl cyanoacrylic acid

Optimal Application Scenarios for Procuring (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid (CAS 339548-64-0)


Negative-Ion MALDI-MS Analysis of Acidic Lipids, Phospholipids, and Sulfated Metabolites

For lipidomics laboratories requiring sensitive detection of phospholipids, phosphatidylethanolamines, and chlorinated lipid species in negative-ion mode, (E)-3-(4-bromophenyl)-2-cyanoacrylic acid (BrCCA) is the specifically claimed matrix in WO2011107076A1 [1]. Its predicted pKa of 0.55—0.3 units lower than CHCA—provides superior proton-donating capacity for negative-ion generation pathways, while the bromine substituent's high electron affinity facilitates electron-capture mechanisms that enhance [M−H]⁻ ion formation [2]. Sigma-Aldrich's Supelco-grade product (≥95.0% HPLC, Product No. 89063) is pre-validated for phospholipids, phosphopeptides, and chlorinated lipids, enabling procurement for regulated analytical workflows without additional matrix qualification . Laboratories currently using CHCA for negative-ion lipid analysis should evaluate BrCCA as a potentially higher-sensitivity alternative.

Antifungal Target Validation and Carbonic Anhydrase Isoform Discrimination Studies

The compound's differential inhibition of fungal β-carbonic anhydrases—Ki = 37 nM for C. glabrata NCE103 vs. 156 nM for C. albicans NCE103—makes it a valuable chemical probe for species-selective target engagement studies [1]. Researchers investigating antifungal drug targets can exploit this 4.2-fold selectivity window to dissect isoform-specific functions in Candida biology. The compound's additional canSAR bioactivity annotations (IC50 values of 2.85 nM and 610 nM at distinct targets) further support its utility as a multi-target tool compound for phenotypic screening and mode-of-action deconvolution . Procurement of the ≥98% purity grade (e.g., from Chemscene or Leyan) is recommended for dose-response studies requiring high-confidence bioactivity measurements [2].

Phthalocyanine Dye Synthesis and Materials Science Research

(E)-3-(4-Bromophenyl)-2-cyanoacrylic acid has been documented for use in studying phthalocyanine dyes, where the bromophenyl-cyanoacrylic moiety serves as a precursor or functionalization reagent [1]. The compound's (E)-stereochemistry, combined with the electron-withdrawing cyano and carboxyl groups, enables participation in Michael additions, cyclizations, and other nucleophilic reactions relevant to dye chromophore construction . For materials scientists exploring optically active phthalocyanine derivatives, this compound provides a defined stereochemical building block with a reactive bromine handle for further cross-coupling functionalization. Storage at −20 °C under dry, sealed conditions is required to maintain reagent integrity [2].

Agrochemical Research: Bromophenyl Cyanoacrylic Acid Pharmacophore Reference Standard

For agrochemical discovery programs investigating plant growth regulants, (E)-3-(4-bromophenyl)-2-cyanoacrylic acid represents the para-bromo reference standard within the bromophenyl-cyanoacrylic acid pharmacophore class established by US2749231A [1]. The patent's disclosure of growth stimulation, root formation enhancement, and fruit-drop prevention—combined with the compound's amenability to salt formation for water-soluble formulations—provides a validated starting point for structure-activity relationship (SAR) campaigns . Comparative evaluation against the meta-bromo and ortho-bromo positional isomers, as well as chloro and fluoro analogs, can leverage BrCCA as the quantitative benchmark for halogen-dependent growth regulant potency assessment [1].

Quote Request

Request a Quote for (E)-3-(4-Bromophenyl)-2-cyanoacrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.